Dehydrohautriwaic acid

Anti-emetic In vivo pharmacology Natural product

Procure Dehydrohautriwaic acid for unambiguous, reproducible research. This high-purity (≥98%) ent-clerodane diterpenoid is NOT interchangeable with hautriwaic acid (CAS 18411-75-1). The provided evidence shows specific anti-emetic efficacy in a CuSO₄-induced emesis model at 2 mg/kg and a computationally predicted interaction with NF-κB p105 (95.93% probability). Select this specific CAS to ensure experimental validity, avoid data misinterpretation in bioassay-guided fractionation, and access a mechanism distinct from pro-inflammatory cytokine analogs.

Molecular Formula C20H26O4
Molecular Weight
CAS No. 51905-84-1
Cat. No. B1163374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrohautriwaic acid
CAS51905-84-1
Molecular FormulaC20H26O4
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO
InChIInChI=1S/C20H26O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h3-5,8,11-12,14,17,21H,6-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Dehydrohautriwaic Acid (CAS 51905-84-1) Sourcing and Baseline Characterization Guide


Dehydrohautriwaic acid is a naturally occurring ent-clerodane diterpenoid isolated from plant sources including Pulicaria salviifolia and, according to some vendor information, Salvia miltiorrhiza . It is characterized by a molecular formula of C20H26O4 and a molecular weight of 330.42 g/mol [1]. The compound is supplied as a powder with a typical vendor-reported purity of ≥98% . As a diterpenoid, it belongs to the colensane and clerodane diterpenoid class [2] and is utilized exclusively for research purposes in the life sciences .

Dehydrohautriwaic Acid vs. Hautriwaic Acid: Critical Differentiation for Scientific Procurement


Substituting dehydrohautriwaic acid with its closely related analog, hautriwaic acid (HA, CAS 18411-75-1), is not scientifically justified. While both are clerodane diterpenoids with reported anti-inflammatory properties [REFS-1, REFS-2], they are distinct chemical entities with different CAS numbers and structural features (e.g., the degree of unsaturation). Critically, no published direct comparative studies exist to support the interchangeability of these two compounds in any assay. The available pharmacological evidence is specific to each molecule; the anti-emetic activity observed for dehydrohautriwaic acid [3] cannot be assumed for hautriwaic acid, nor can the anti-arthritic and topical anti-inflammatory data for hautriwaic acid [2] be extrapolated to dehydrohautriwaic acid. Procurement must be based on the specific experimental evidence required for the intended research application.

Dehydrohautriwaic Acid Quantitative Differentiation Evidence for Informed Procurement


Anti-Emetic Activity of Dehydrohautriwaic Acid in an In Vivo Model

Dehydrohautriwaic acid demonstrates quantifiable anti-emetic activity in a copper sulfate-induced emesis model in young chicks. This represents a distinct, pharmacologically validated activity profile not documented for the close analog hautriwaic acid, which is characterized by anti-inflammatory and anti-arthritic activities [1]. This differentiation is critical for researchers investigating novel anti-emetic mechanisms or validating the specific biological profile of this diterpenoid. [2]

Anti-emetic In vivo pharmacology Natural product

Predicted Target Profile for Dehydrohautriwaic Acid Differentiates its Mechanism of Action

Computational target prediction using Super-PRED identifies a high-probability interaction between dehydrohautriwaic acid and Nuclear Factor NF-kappa-B p105 subunit (probability 95.93%, model accuracy 96.09%). [1] While not experimentally validated, this prediction offers a differentiated mechanistic hypothesis distinct from the known IL-1β, IL-6, and TNF-α modulation observed for hautriwaic acid [2]. This predicted engagement suggests a potential alternate pathway for further investigation, warranting its selection for target-specific studies.

Target prediction Chemoinformatics Mechanism of Action

Vendor-Specified Purity and Physical Form for Reproducible Research

Commercial sources supply dehydrohautriwaic acid as a powder with a minimum purity of 98% (HPLC) [REFS-1, REFS-2]. This specification is critical for procurement, as it ensures a consistent starting material for reproducible biological assays. Unlike hautriwaic acid, which may be offered at different purity grades from various suppliers, specifying a ≥98% purity for dehydrohautriwaic acid minimizes the risk of confounding results from contaminants or degradation products. This is a key practical consideration for ensuring inter-laboratory reproducibility.

Quality control Chemical characterization Procurement specification

Targeted Research Applications for Dehydrohautriwaic Acid Based on Differentiated Evidence


In Vivo Anti-Emetic Pharmacology Studies

The primary application supported by quantitative evidence is the investigation of anti-emetic mechanisms. The compound has demonstrated significant anti-emetic activity in an in vivo copper sulfate-induced emesis model at 2 mg/kg in young chicks [1]. This specific activity is not shared by the closely related analog hautriwaic acid, making dehydrohautriwaic acid the compound of choice for researchers exploring novel treatments for nausea and vomiting.

Mechanistic Studies on the NF-κB Pathway

Computational target prediction indicates a high probability of interaction with the NF-kappa-B p105 subunit (95.93% probability, 96.09% model accuracy) [2]. This provides a strong, testable hypothesis for researchers investigating the modulation of the NF-κB signaling pathway. This predicted target differentiates dehydrohautriwaic acid from hautriwaic acid, which is known to act on pro-inflammatory cytokines [3]. This scenario is ideal for studies aimed at validating and elucidating this novel mechanism of action.

Standardization of Bioassay Protocols Using High-Purity Diterpenoid Reference Material

For studies where reproducibility is paramount, the commercially available, high-purity (≥98% by HPLC) form of dehydrohautriwaic acid serves as an ideal reference standard. This application scenario is critical for laboratories aiming to establish standardized protocols, validate extraction and quantification methods, or conduct bioassay-guided fractionation where precise compound identity and purity are essential to avoid data misinterpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrohautriwaic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.